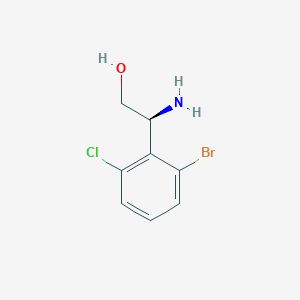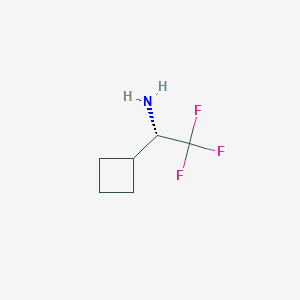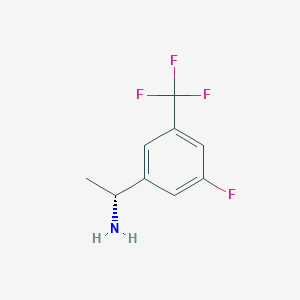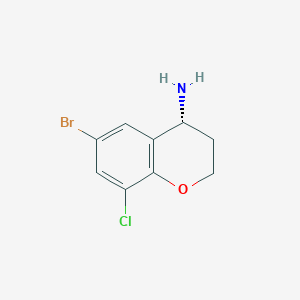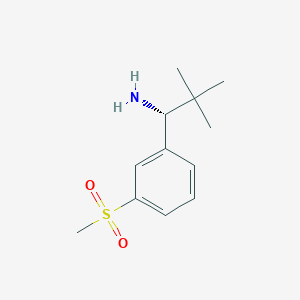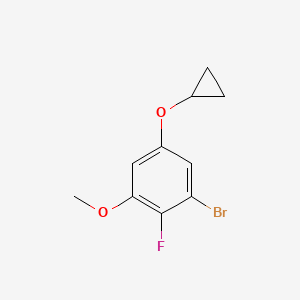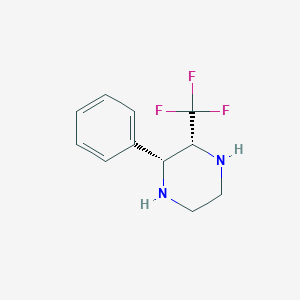
(2R,3R)-2-Phenyl-3-(trifluoromethyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,3R)-2-Phenyl-3-(trifluoromethyl)piperazine is a chiral compound with significant interest in various scientific fields due to its unique structural and chemical properties. The presence of a trifluoromethyl group and a phenyl ring attached to the piperazine core makes it a valuable compound in medicinal chemistry and other research areas.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the trifluoromethylation of a suitable piperazine precursor using reagents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a fluoride source . The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of (2R,3R)-2-Phenyl-3-(trifluoromethyl)piperazine may involve scalable processes such as continuous flow synthesis, which allows for better control over reaction parameters and improved safety. The use of catalytic systems and optimized reaction conditions can enhance the efficiency and cost-effectiveness of the production process .
Análisis De Reacciones Químicas
Types of Reactions
(2R,3R)-2-Phenyl-3-(trifluoromethyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or peracids to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) to yield reduced piperazine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like LiAlH4, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, reduction can produce amines, and substitution reactions can introduce various functional groups onto the piperazine ring .
Aplicaciones Científicas De Investigación
(2R,3R)-2-Phenyl-3-(trifluoromethyl)piperazine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.
Mecanismo De Acción
The mechanism of action of (2R,3R)-2-Phenyl-3-(trifluoromethyl)piperazine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets. The phenyl ring can participate in π-π interactions with aromatic residues in proteins, contributing to its binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
(2R,3R)-2-Methyl-3-(trifluoromethyl)piperazine: Similar in structure but with a methyl group instead of a phenyl group.
(2R,3R)-2-Phenyl-3-(difluoromethyl)piperazine: Similar but with a difluoromethyl group instead of a trifluoromethyl group.
Uniqueness
The uniqueness of (2R,3R)-2-Phenyl-3-(trifluoromethyl)piperazine lies in its combination of a trifluoromethyl group and a phenyl ring, which imparts distinct chemical and biological properties. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the phenyl ring contributes to specific binding interactions with biological targets .
Propiedades
Fórmula molecular |
C11H13F3N2 |
|---|---|
Peso molecular |
230.23 g/mol |
Nombre IUPAC |
(2R,3R)-2-phenyl-3-(trifluoromethyl)piperazine |
InChI |
InChI=1S/C11H13F3N2/c12-11(13,14)10-9(15-6-7-16-10)8-4-2-1-3-5-8/h1-5,9-10,15-16H,6-7H2/t9-,10-/m1/s1 |
Clave InChI |
PPEANHHBJZXYNL-NXEZZACHSA-N |
SMILES isomérico |
C1CN[C@H]([C@H](N1)C2=CC=CC=C2)C(F)(F)F |
SMILES canónico |
C1CNC(C(N1)C2=CC=CC=C2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Spiro[chromane-4,1'-cyclopropan]-7-ylmethanol](/img/structure/B13046465.png)

![(3S)-7-(Trifluoromethoxy)-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13046482.png)
